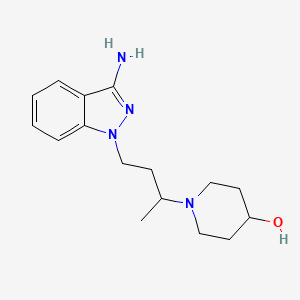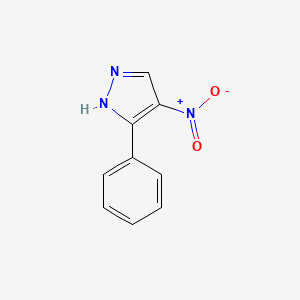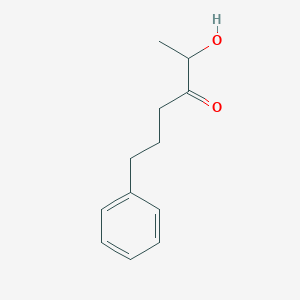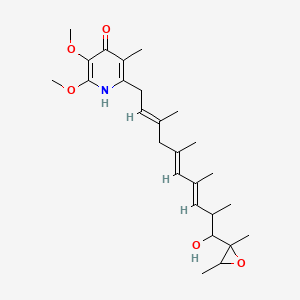
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol is a complex organic compound that features an indazole moiety, a piperidine ring, and an amino group. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Analyse Des Réactions Chimiques
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties can be utilized in developing new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole: Known for its antiproliferative activity against cancer cells.
2-Phenylindazole: Exhibits anti-inflammatory properties.
Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
89007-75-0 |
|---|---|
Formule moléculaire |
C16H24N4O |
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
1-[4-(3-aminoindazol-1-yl)butan-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H24N4O/c1-12(19-9-7-13(21)8-10-19)6-11-20-15-5-3-2-4-14(15)16(17)18-20/h2-5,12-13,21H,6-11H2,1H3,(H2,17,18) |
Clé InChI |
OXQLYXHUQZSSCK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)




![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)

![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)

